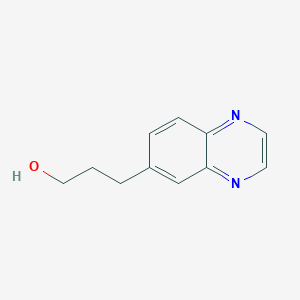

3-(Quinoxalin-6-yl)propan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

545422-18-2 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-quinoxalin-6-ylpropan-1-ol |

InChI |

InChI=1S/C11H12N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-6,8,14H,1-2,7H2 |

InChI Key |

ALIMTHYRZKIQAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Quinoxalin 6 Yl Propan 1 Ol and Analogous Quinoxaline Derivatives

Retrosynthetic Analysis of 3-(Quinoxalin-6-yl)propan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. bham.ac.uk This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversions or FGIs) to reveal potential synthetic pathways.

The primary strategic disconnections for this compound focus on the bonds formed during the creation of the quinoxaline (B1680401) ring and the attachment of the propan-1-ol side chain.

Disconnection of the Pyrazine (B50134) Ring: The most common and logical disconnection breaks the two C-N bonds of the pyrazine ring, which are formed in the final ring-closing step. This approach is based on the well-established condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.net This leads to two key synthons: a substituted o-phenylenediamine synthon and a glyoxal (B1671930) synthon. For the target molecule, this translates to:

Synthon A: A 4-(3-hydroxypropyl)-1,2-diaminobenzene cation.

Synthon B: A glyoxal anion equivalent. The corresponding synthetic equivalents (reagents) would be 4-(3-hydroxypropyl)benzene-1,2-diamine and glyoxal.

Disconnection of the C-C Side Chain Bond: An alternative strategy involves disconnecting the bond between the quinoxaline ring and the propan-1-ol side chain. This suggests a pathway where a functionalized quinoxaline is coupled with a three-carbon unit.

Synthon C: A quinoxalin-6-yl anion or cation.

Synthon D: A 3-hydroxypropyl cation or anion. Synthetic equivalents for this approach could include 6-haloquinoxaline (for coupling with a nucleophilic three-carbon partner) or a 6-metalloquinoxaline (for coupling with an electrophilic partner).

The propan-1-ol moiety can be derived from various other functional groups, offering flexibility in the synthetic design. fiveable.meub.eduimperial.ac.uk This is particularly useful if a precursor functional group is more stable or compatible with the reaction conditions required for quinoxaline synthesis.

Key FGIs for the propan-1-ol side chain include:

Reduction of a Carboxylic Acid or Ester: A 3-(Quinoxalin-6-yl)propanoic acid or its corresponding ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction of an Aldehyde: The aldehyde, 3-(Quinoxalin-6-yl)propanal, can be reduced to the alcohol using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Hydration of an Alkene: A 6-allylquinoxaline could be converted to the propan-1-ol via hydroboration-oxidation, which provides the anti-Markovnikov alcohol. imperial.ac.uk

Ring Opening of an Epoxide: A 6-(oxiran-2-ylmethyl)quinoxaline could be opened with a hydride source to yield the desired alcohol.

These FGI strategies allow for the introduction of the side chain in a more stable or synthetically accessible form, with the final conversion to the alcohol performed at a later stage. organic-chemistry.org

Direct Cyclocondensation Approaches for the Quinoxaline Core Bearing Alcohol Functionality

This approach involves constructing the quinoxaline ring from precursors that already contain the propan-1-ol side chain or a masked version of it. The classic Hinsberg synthesis is the most prominent method in this category. nih.gov

The most widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.orgchim.itijrti.org This reaction is typically catalyzed by acids or can proceed under neutral or even green conditions in solvents like water or ethanol (B145695). nih.govmdpi.com

To synthesize this compound via this method, one of the reactants must bear the 3-hydroxypropyl group.

Pathway A: Using a substituted o-phenylenediamine. In this route, 4-(3-hydroxypropyl)benzene-1,2-diamine is condensed with glyoxal. The challenge lies in the synthesis of the substituted diamine, which often requires a multi-step sequence starting from a commercially available aniline (B41778) or nitrobenzene (B124822) derivative.

Pathway B: Using a substituted dicarbonyl compound. This pathway is generally less common for this specific target, as the synthesis of the required dicarbonyl compound, (4,5-diaminophenyl)propan-1-ol, would be complex.

The reaction conditions for these condensations can be varied, with numerous catalysts reported to improve yields and reaction times.

| Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| None (in water) | Water | Room Temp | Excellent | chim.it |

| Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol | Not specified | 90-98% | nih.gov |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp | up to 90% | encyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | ~95% | encyclopedia.pubnih.gov |

| Na₂PdP₂O₇ (nanostructured) | Ethanol | Room Temp | Excellent | nih.gov |

| Iodine (I₂) | DMSO | Room Temp | 80-90% | encyclopedia.pub |

Intramolecular cyclization offers an alternative route to the quinoxaline core. These methods typically involve forming one of the C-N bonds in a ring-closing step from a suitably functionalized acyclic precursor. For instance, the cyclization of α-arylimino oximes can yield quinoxalines. nih.gov Another approach involves the reductive cyclization of a precursor like N-(2-nitrophenyl)enamine. While powerful, designing a precursor for this compound that is amenable to intramolecular cyclization can be more complex than the direct condensation approach.

Introduction of the Propan-1-ol Side Chain onto Pre-existing Quinoxaline Scaffolds

This strategy involves first synthesizing a functionalized quinoxaline, such as a 6-halo- or 6-bromoquinoxaline, and then introducing the three-carbon side chain. This approach is highly modular and allows for the late-stage diversification of quinoxaline derivatives.

Several modern cross-coupling reactions can be employed for this purpose:

Heck Coupling: A 6-haloquinoxaline can be coupled with allyl alcohol using a palladium catalyst. The resulting product can then be subjected to double bond reduction to yield the target compound.

Sonogashira Coupling: Coupling of a 6-haloquinoxaline with propargyl alcohol, followed by hydrogenation of the triple bond, would yield this compound.

Suzuki or Stille Coupling: A 6-haloquinoxaline can be coupled with a suitable organoboron or organotin reagent containing the three-carbon chain with a protected alcohol functionality. Subsequent deprotection would afford the final product.

Another method involves the transformation of a different functional group already present on the quinoxaline ring. For example, a 6-formylquinoxaline could undergo a Wittig reaction with an appropriate phosphorane to introduce a two-carbon unit, followed by reduction to form the propan-1-ol side chain. Similarly, a 6-carboxaldehyde could be subjected to a Grignard reaction with ethylmagnesium bromide, followed by dehydration and hydrogenation.

This late-stage functionalization approach is often preferred in medicinal chemistry for creating libraries of related compounds for structure-activity relationship studies. researchgate.net

Carbon-Carbon Bond Forming Reactions at the Quinoxaline C-6 Position

Attaching a carbon-based side chain to the C-6 position of the quinoxaline nucleus is a critical step. This is typically achieved through modern cross-coupling reactions or C-H bond activation strategies, which are pivotal in forming new carbon-carbon bonds. rsc.orgresearchgate.net Transition-metal catalysis, particularly with palladium, has been instrumental in the functionalization of less reactive sp2 C-H bonds found in heterocyclic systems like quinoxalines. researchgate.net

These protocols often involve the coupling of an organometallic reagent with a halogenated quinoxaline (e.g., 6-bromoquinoxaline) or the direct functionalization of a C-H bond. researchgate.net While direct C-H activation is more atom-economical, the use of pre-functionalized quinoxalines remains a robust and common strategy. For instance, a 6-haloquinoxaline can react with a suitable three-carbon building block via Suzuki, Heck, or Sonogashira coupling to install the necessary carbon skeleton, which can then be further modified to the propan-1-ol side chain. The development of photocatalysis has also emerged as a powerful tool for the direct functionalization of alkanes and their coupling with heteroaromatics, activating saturated hydrocarbons through processes like hydrogen atom transfer (HAT). rsc.org

Reduction Strategies of Carbonyl Precursors to Primary Alcohols

Once a quinoxaline with a suitable carbonyl-containing side chain at the C-6 position is synthesized (e.g., 3-(quinoxalin-6-yl)propanoic acid or its ester), the final step is the reduction of the carbonyl group to a primary alcohol. libretexts.org This transformation is a fundamental process in organic synthesis. libretexts.org

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). youtube.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids and esters, to primary alcohols. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic or aqueous work-up to neutralize the intermediate alkoxide salt and yield the alcohol. pressbooks.pub

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, NaBH₄ is typically used for the reduction of aldehydes and ketones. libretexts.org It is generally not reactive enough to reduce esters or carboxylic acids under standard conditions. libretexts.org Its use is advantageous due to its stability in protic solvents like ethanol and methanol (B129727), making it safer and easier to handle than LiAlH₄. youtube.compressbooks.pub

The mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the carbonyl group. libretexts.orgpressbooks.pub This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the work-up step to give the final alcohol product. libretexts.org

| Reducing Agent | Applicable Precursors | Typical Solvents | Reactivity Profile |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters, Aldehydes, Ketones | Anhydrous Ether, THF | High reactivity; reduces most carbonyls. libretexts.org |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol, Water | Mild reactivity; selective for aldehydes and ketones. libretexts.org |

Advanced Catalytic Systems in the Synthesis of this compound and its Derivatives

The synthesis of the quinoxaline core itself is a well-established field, with numerous catalytic systems developed to improve efficiency, yield, and environmental friendliness. These methods are foundational to obtaining the necessary quinoxaline precursors. The classical method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov

Transition Metal-Mediated Syntheses

Transition metals play a crucial role in modern organic synthesis, and the preparation of quinoxalines is no exception. oregonstate.edu Catalysts based on palladium, copper, iron, and cobalt have been extensively used. rsc.orguned.esrsc.org

Palladium-catalyzed reactions: Palladium acetate (B1210297) (Pd(OAc)₂) is a versatile catalyst used in various quinoxaline syntheses. nih.gov It is particularly effective in C-H bond arylation, allowing for the construction of complex aryl-substituted quinoxalines. researchgate.net

Copper-catalyzed reactions: Copper-based catalysts, such as copper sulfate (B86663) (CuSO₄·5H₂O), are also employed. nih.gov Copper nanoparticles and copper oxide (CuO) nanocrystals have been developed as efficient and reusable catalysts for quinoxaline synthesis. nih.govresearchgate.net These reactions often proceed under milder conditions compared to traditional methods.

Organocatalytic and Metal-Free Synthetic Protocols

To circumvent the cost and potential toxicity of metal catalysts, organocatalytic and metal-free approaches have gained significant attention. nih.gov These methods align with the principles of green chemistry. nih.gov

Acid Catalysis: Simple organic acids like camphor (B46023) sulfonic acid can effectively catalyze the condensation reaction between o-phenylenediamines and dicarbonyl compounds to yield quinoxalines in excellent yields and with short reaction times. nih.gov

Iodine-catalyzed reactions: Molecular iodine (I₂) has been used as an efficient catalyst for the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines, using DMSO as both the solvent and oxidant. nih.gov

Catalyst-Free Protocols: In some cases, the synthesis of quinoxalines can proceed efficiently without any catalyst. For instance, the reaction of o-phenylenediamines with phenacyl bromides in green solvents like water or ethanol can afford quinoxaline derivatives in high yields. nih.gov

Eco-friendly and Sustainable Approaches

Sustainability in chemical synthesis is a major focus of current research. ijirt.org For quinoxaline synthesis, this involves the use of green solvents, alternative energy sources, and reusable catalysts. benthamdirect.com

Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields. ijirt.orgniscpr.res.inthieme-connect.com Ultrasound-assisted synthesis, for example, promotes cavitation effects that enhance mass transfer and reaction rates under mild conditions. ijirt.orgniscpr.res.in

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a key green chemistry principle. Water and ethanol are frequently used as solvents for quinoxaline synthesis. nih.govniscpr.res.in Ionic liquids have also been explored as recyclable reaction media. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. Several protocols for quinoxaline synthesis under solvent-free conditions have been successfully developed. thieme-connect.com

| Approach | Description | Advantages | Reference Example |

|---|---|---|---|

| Microwave Irradiation | Uses microwave energy to heat the reaction mixture. | Rapid heating, reduced reaction times, higher yields. ijirt.org | Accelerates condensation of 1,2-diamines and dicarbonyls. thieme-connect.com |

| Ultrasound Irradiation | Uses high-frequency sound waves to induce cavitation. | Enhanced reaction rates, high purity, mild conditions. ijirt.orgniscpr.res.in | Oxidative cyclization of o-phenylenediamine and α-bromo ketones. niscpr.res.in |

| Green Solvents | Utilizes environmentally friendly solvents like water or ethanol. | Reduced toxicity and environmental impact. nih.gov | Synthesis using water as the solvent with an ionic liquid catalyst. nih.gov |

Multi-Component Reactions (MCRs) for the Construction of Quinoxaline-Propanol Hybrid Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. nih.govnih.gov This approach offers significant advantages in terms of step economy, atom economy, and the rapid generation of chemical diversity. nih.gov The development of MCRs for the synthesis of quinoxaline derivatives has been an active area of research. researchgate.net

While a direct MCR to form this compound is not commonly reported, MCRs are used to construct complex quinoxaline cores which could potentially be elaborated to the target molecule. For example, isonitrile-based MCRs can be employed to create highly substituted quinoxalines. researchgate.net Another approach involves the three-component reaction of quinoxalin-2(1H)-ones with other building blocks, such as ketones and various reagents, to functionalize the quinoxaline ring system in a single step. mdpi.com These reactions showcase the power of MCRs to build molecular complexity efficiently, providing a potential pathway to quinoxaline-propanol hybrid structures through subsequent functional group transformations.

Chemical Reactivity and Advanced Functionalization of 3 Quinoxalin 6 Yl Propan 1 Ol Frameworks

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in 3-(quinoxalin-6-yl)propan-1-ol is a key site for chemical modification, allowing for oxidation to aldehydes and carboxylic acids, as well as derivatization through esterification and etherification.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or carboxylic acids depending on the reagents and reaction conditions employed. libretexts.org

To Aldehydes: Selective oxidation to the aldehyde, 3-(quinoxalin-6-yl)propanal, can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Methods like the visible-light-enabled selective oxidation using eosin (B541160) Y as a photocatalyst and molecular oxygen as the terminal oxidant are effective for converting primary alcohols to aldehydes. researchgate.net Another common method is the TEMPO-catalyzed oxidation, which utilizes sodium hypochlorite (B82951) as the oxidizing agent and can be performed under biphasic conditions. d-nb.info

To Carboxylic Acids: Stronger oxidizing agents or modified reaction conditions can lead to the formation of 3-(quinoxalin-6-yl)propanoic acid. Quinoxaline (B1680401) rings are generally resistant to degradation by oxidizing agents like potassium permanganate, which allows for the selective oxidation of alkyl side chains to carboxylic acids. pharmacophorejournal.com

Table 1: Selective Oxidation Reactions

| Starting Material | Product | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| This compound | 3-(Quinoxalin-6-yl)propanal | Eosin Y, Visible Light, O₂ | Selective Oxidation |

| This compound | 3-(Quinoxalin-6-yl)propanal | TEMPO, NaOCl, Biphasic solvent | Selective Oxidation d-nb.info |

| This compound | 3-(Quinoxalin-6-yl)propanoic acid | KMnO₄, heat | Oxidation pharmacophorejournal.com |

Derivatization via Esterification and Etherification

Esterification: The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst like sulfuric acid. rsc.org This reaction produces the corresponding ester, for example, reacting this compound with acetic acid would yield 3-(quinoxalin-6-yl)propyl acetate (B1210297). The process often involves heating the alcohol with the carboxylic acid and a small amount of concentrated sulfuric acid. rsc.orguakron.edu

Etherification: Ether derivatives can be synthesized through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, treating this compound with a strong base followed by an alkyl halide (e.g., methyl iodide) would yield 6-(3-methoxypropyl)quinoxaline.

Table 2: Esterification and Etherification Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ | 3-(Quinoxalin-6-yl)propyl ester | Esterification rsc.org |

Functionalization of the Quinoxaline Core within this compound Derivatives

The quinoxaline ring is an electron-deficient heterocycle, which dictates its reactivity towards various functionalization reactions. logos-verlag.de

Direct C-H Functionalization Methodologies

Direct C-H functionalization offers an efficient way to modify the quinoxaline scaffold without the need for pre-functionalized starting materials. thieme-connect.com For quinoxaline derivatives, the C-2 and C-3 positions of the pyrazine (B50134) ring, as well as positions on the benzene (B151609) moiety, are potential sites for such reactions. thieme-connect.comnih.gov Recent advancements have focused on the C3-functionalization of quinoxalin-2(1H)-ones. nih.govdntb.gov.uamdpi.com

Visible light-induced methods have been developed for the direct and highly selective C3-arylation of quinoxalin-2(1H)-one derivatives. rsc.org These reactions can proceed via a Minisci-type radical substitution mechanism. rsc.org

Radical-Mediated Functionalizations and Cross-Coupling Reactions

Radical-Mediated Functionalizations: Radical reactions provide a powerful tool for introducing a variety of functional groups onto the quinoxaline core. rsc.orgacs.org For example, visible light-induced radical cascade functionalization of quinoxalin-2(1H)-ones has been used for the three-component 1,2-di(hetero)arylation of styrenes. acs.org Another strategy involves a donor-acceptor inversion to achieve a general radical functionalization of quinoxalin-2(1H)-ones. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are widely used for the synthesis of substituted quinoxalines. jcsp.org.pkjcsp.org.pkresearchgate.net The Sonogashira coupling allows for the introduction of alkyne substituents. jcsp.org.pkjcsp.org.pk For instance, 2-(4-bromophenyl)quinoxaline (B1269312) can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford alkyne-substituted quinoxaline derivatives in high yields. jcsp.org.pk Copper-catalyzed cross-coupling reactions have also been developed for the synthesis of quinoxaline derivatives. thieme-connect.com

Table 3: Functionalization of the Quinoxaline Core

| Reaction Type | Position | Reagents/Conditions | Product Type |

|---|---|---|---|

| Direct C-H Arylation | C-3 (of quinoxalin-2(1H)-one) | Eosin Y, KI, visible light, phenylhydrazine (B124118) hydrochloride | 3-Aryl-quinoxalin-2(1H)-one rsc.org |

| Radical 1,2-Di(hetero)arylation | C-3 (of quinoxalin-2(1H)-one) | Styrene, Thianthrenium salt, visible light | 1,2-Di(hetero)arylated quinoxalin-2(1H)-one acs.org |

| Sonogashira Coupling | Varies (e.g., C-2) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkyne-substituted quinoxaline jcsp.org.pkjcsp.org.pk |

| Suzuki Coupling | Varies | Boronic acid/ester, Pd catalyst, base | Aryl/heteroaryl-substituted quinoxaline researchgate.net |

| Copper-Catalyzed Cross-Coupling | Varies | N,N'-disubstituted ethane-1,2-diamine, CuI, DBU | Substituted quinoxaline thieme-connect.com |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline Ring System

Electrophilic Substitution: The quinoxaline ring is generally deactivated towards electrophilic substitution. However, reactions can occur, with substitution most likely at the 5- and 8-positions of the benzene ring, where electron density is highest. logos-verlag.dethieme-connect.de The presence of electron-donating groups on the benzene ring can facilitate these reactions. thieme-connect.de

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring in quinoxaline makes it susceptible to nucleophilic attack. rsc.org Nucleophilic aromatic substitution (SNAr) is a key method for functionalizing the quinoxaline core, particularly when leaving groups such as halogens are present at the C-2 or C-3 positions. arabjchem.org For instance, 2,3-dichloroquinoxaline (B139996) is a versatile building block that reacts with a variety of N-, O-, S-, C-, and P-nucleophiles. arabjchem.org The reactivity of quinoxalines in nucleophilic substitution is enhanced in their N-oxide derivatives. thieme-connect.demdpi.com The reaction of 2-monosubstituted quinoxalines with nucleophiles can lead to 2,3-disubstituted quinoxalines. mdpi.com

Mechanistic Investigations of Key Transformations

The functionalization of the quinoxaline scaffold is a cornerstone of synthetic chemistry, enabling the creation of molecules with significant applications in pharmaceuticals and materials science. A thorough understanding of the underlying reaction mechanisms is paramount for the development of novel, efficient, and selective synthetic methodologies. This section delves into the mechanistic details of key transformations involving quinoxaline frameworks, with a focus on the elucidation of reaction pathways and the role of critical intermediates. While direct mechanistic studies on this compound are not extensively documented, the principles governing the reactivity of the quinoxaline core, particularly at the C6 position, provide a strong foundation for understanding its chemical behavior.

Elucidation of Reaction Pathways (e.g., ionic, radical, single-electron transfer, concerted, stepwise processes)

The diverse reactivity of the quinoxaline system allows for functionalization through a variety of reaction pathways, including ionic, radical, and single-electron transfer (SET) processes. The specific pathway is often dictated by the nature of the reactants, catalysts, and reaction conditions.

Ionic Pathways: Nucleophilic aromatic substitution (SNAr) is a common ionic pathway for the functionalization of haloquinoxalines. For instance, the reaction of 6-fluoroquinoxalines with various amines to produce 6-aminoquinoxalines proceeds via a classical SNAr mechanism. mdpi.com The reaction is facilitated by the electron-withdrawing nature of the pyrazine ring, which stabilizes the Meisenheimer intermediate formed upon nucleophilic attack. In the case of 6,7-dihalogenated quinoxalines, regioselectivity is observed, with nucleophilic attack preferentially occurring at the C6 position, a phenomenon attributed to the electronic influence of substituents on the quinoxaline core. mdpi.com Computational studies on the reaction of 2-phenylquinoxaline (B188063) with organolithium reagents have detailed the oxidative nucleophilic substitution of hydrogen (ONSH) mechanism, which involves nucleophilic addition, hydrolysis, and subsequent oxidation. mdpi.comup.ac.za

Radical Pathways: Radical reactions have emerged as a powerful tool for the C-H functionalization of quinoxalines, often offering milder conditions and broader substrate scope. The Minisci reaction, for example, allows for the direct arylation of quinoxalin-2(1H)-ones at the C3 position. Mechanistic studies suggest the formation of aryl radicals from phenylhydrazine, which then add to the electron-deficient quinoxaline ring. rsc.org In other instances, radical cascade reactions have been developed. For example, the visible-light-induced three-component reaction of quinoxalin-2(1H)-ones, styrenes, and thianthrenium salts proceeds via the generation of an aryl radical that initiates a tandem addition cascade. nih.gov DFT calculations have been employed to compare radical and ionic pathways, for example, in the synthesis of sulfonyl-substituted pyridazines from intermediates that could conceptually involve quinoxaline-like structures, revealing that a 6-endo-trig radical cyclization can be both kinetically and thermodynamically favored over an ionic pathway. rsc.org

Single-Electron Transfer (SET) Pathways: SET mechanisms are frequently invoked in photoredox and transition-metal-catalyzed reactions of quinoxalines. Visible-light-mediated syntheses often rely on an initial SET event to generate reactive radical ions. For example, the synthesis of quinoxalines from o-phenylenediamine (B120857) and benzoylacetonitrile (B15868) under visible light is proposed to occur via an SET and oxidative coupling strategy. mdpi.com Similarly, the functionalization of quinoxalin-2(1H)-ones can be initiated by an SET from a photoexcited catalyst to the substrate, generating a radical cation intermediate that can undergo further reactions. mdpi.com Control experiments, such as Stern-Volmer quenching studies, are often used to provide evidence for an energy transfer process characteristic of SET mechanisms. mdpi.com

The following table summarizes representative reaction pathways for the functionalization of quinoxaline derivatives.

| Reaction Type | Reactants | Proposed Pathway | Key Features |

| Nucleophilic Aromatic Substitution | 6-Fluoroquinoxaline, Pyrrolidine | Ionic (SNAr) | Microwave-accelerated, formation of Meisenheimer intermediate. mdpi.com |

| C-H Arylation | Quinoxalin-2(1H)-one, Phenylhydrazine | Radical (Minisci-type) | Visible-light induced, formation of aryl radicals. rsc.org |

| Three-Component 1,2-Di(hetero)arylation | Quinoxalin-2(1H)-one, Styrene, Thianthrenium Salt | Radical Cascade / SET | Visible-light induced, tandem radical addition. nih.gov |

| Oxidative Nucleophilic Substitution of Hydrogen | 2-Phenylquinoxaline, Organolithium Reagent | Ionic (ONSH) | Stepwise process involving nucleophilic addition, hydrolysis, and oxidation. mdpi.comup.ac.za |

| Synthesis from Lignin (B12514952) Models | Lignin β-O-4 model, 1,2-diaminobenzene | Cascade (Radical/Ionic) | Cleavage of C-O bonds, dehydrative condensation, sp3 C-H activation. liverpool.ac.uk |

Identification and Role of Reaction Intermediates

The transient species formed during a chemical reaction, known as reaction intermediates, are pivotal in defining the reaction's course and outcome. Their identification, often achieved through a combination of spectroscopic techniques, trapping experiments, and computational modeling, provides deep insight into the reaction mechanism.

In ionic reactions of quinoxalines, Meisenheimer complexes are key intermediates in SNAr reactions. Although typically transient, their stability is enhanced by the electron-deficient nature of the quinoxaline ring. In the ONSH mechanism, a σH-adduct is formed upon nucleophilic attack, and its subsequent transformation through hydrolysis and oxidation leads to the final product. up.ac.za

Radical reactions of quinoxalines involve a variety of open-shell intermediates. Aryl and alkyl radicals , generated from suitable precursors, are common initiating species that add to the quinoxaline core. rsc.orgnih.gov This addition leads to the formation of a radical adduct , which is then typically oxidized to the final product, regenerating the aromaticity of the quinoxaline ring. For instance, in some C-H functionalizations, an α-amino radical adds to a protonated quinoline (B57606) to afford a radical cation , which is then oxidized in a photoredox cycle. nih.gov In the transformation of lignin model compounds to quinoxalines, a ketimine intermediate is formed, which is then oxidized to a superoxide radical intermediate and subsequently to another intermediate via sp3 C-H bond activation. liverpool.ac.uk

The table below presents some of the key reaction intermediates identified or proposed in the functionalization of quinoxaline derivatives.

| Reaction Type | Intermediate | Method of Identification/Postulation | Role of Intermediate |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Mechanistic Postulation | Stabilized adduct in SNAr pathway. mdpi.com |

| Oxidative Nucleophilic Substitution of Hydrogen | σH-Adduct | DFT Calculations | Product of nucleophilic addition prior to hydrolysis and oxidation. up.ac.za |

| Visible-Light Induced Arylation | Aryl Radical | Mechanistic Postulation | Adds to the quinoxaline ring to form a C-C bond. rsc.org |

| Radical Cascade Reaction | Radical Cationic Intermediate | Mechanistic Postulation / UV-vis spectra | Formed via SET, participates in tandem radical addition. nih.gov |

| Transformation of Lignin Models | Ketimine Intermediate, Superoxide Radical Intermediate | HPLC-HRMS | Key species in the cascade reaction leading to the quinoxaline product. liverpool.ac.uk |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Quinoxalin 6 Yl Propan 1 Ol Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-(Quinoxalin-6-yl)propan-1-ol, the FT-IR spectrum is predicted to display characteristic absorption bands corresponding to its distinct structural components: the quinoxaline (B1680401) ring, the aliphatic propyl chain, and the terminal primary alcohol.

The most telling feature for the alcohol group is a broad absorption band anticipated in the region of 3500–3200 cm⁻¹, which is indicative of the O-H stretching vibration, broadened by intermolecular hydrogen bonding. docbrown.info The presence of both aromatic (quinoxaline) and aliphatic (propyl) C-H bonds would be confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively. Specifically, aromatic C-H stretches typically appear in the 3100–3000 cm⁻¹ range, while aliphatic C-H stretches are found from 3000–2850 cm⁻¹. scialert.netscialert.netscielo.org.za

Table 1: Predicted FT-IR Characteristic Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500–3200 (broad) | O-H Stretch | Alcohol (-OH) |

| 3100–3000 | C-H Stretch | Aromatic (Quinoxaline) |

| 3000–2850 | C-H Stretch | Aliphatic (Propyl) |

| 1630–1430 | C=N, C=C Stretch | Quinoxaline Ring |

| 1070–1050 | C-O Stretch | Primary Alcohol |

| ~800-700 | C-H Out-of-plane Bend | Substituted Benzene (B151609) Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and structure of a molecule in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the this compound structure.

¹H NMR: The ¹H NMR spectrum will show distinct signals for each non-equivalent proton. The protons on the pyrazine (B50134) part of the quinoxaline ring (H-2 and H-3) are expected to be the most deshielded, appearing far downfield. The protons on the benzene portion (H-5, H-7, H-8) will reside in the aromatic region, with their specific shifts and coupling patterns confirming the 1,2,4-trisubstitution pattern. The aliphatic propyl chain will give rise to three distinct signals: a triplet for the -CH₂- group adjacent to the quinoxaline ring, a multiplet for the central -CH₂- group, and a triplet for the -CH₂- group bonded to the hydroxyl. docbrown.info The hydroxyl proton itself will likely appear as a broad singlet that can exchange with D₂O. docbrown.info

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 11 carbons of the quinoxalinyl-propane skeleton and the additional carbon of the propanol (B110389) chain, confirming the molecule's asymmetry. The two carbons of the pyrazine ring (C-2 and C-3) will be downfield, along with the quaternary carbons of the ring junction. rsc.org The carbons of the benzene ring will appear in the typical aromatic region (~120-140 ppm). The three aliphatic carbons of the propyl chain will be significantly upfield, with the carbon bearing the hydroxyl group (C-1') appearing around 60-65 ppm, and the other two carbons at higher field. docbrown.info

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the propyl chain and the aromatic spin systems. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. The crucial connection of the propyl chain to the C-6 position of the quinoxaline ring would be unequivocally confirmed by an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which reveals long-range (2-3 bond) correlations between protons and carbons. tandfonline.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Quinoxaline H-2, H-3 | ~8.8 | ~145 |

| Quinoxaline H-5, H-7, H-8 | 7.5 - 8.1 | 125 - 142 |

| Propyl -CH₂- (alpha to ring) | ~2.9 (triplet) | ~35 |

| Propyl -CH₂- (beta) | ~1.9 (multiplet) | ~32 |

| Propyl -CH₂- (gamma, attached to O) | ~3.7 (triplet) | ~62 |

| Alcohol -OH | Variable (broad singlet) | - |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound with high accuracy and for gaining structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a precise mass measurement of the molecular ion.

Under electron impact (EI) ionization, the molecule is expected to produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺•) would be observed at an m/z corresponding to the molecular weight. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to an [M-18]⁺• peak. Cleavage of the propyl side chain is also anticipated. Alpha-cleavage next to the oxygen could result in the loss of a CH₂OH radical. Fragmentation of the quinoxaline ring itself is a characteristic process, often involving the sequential loss of hydrogen cyanide (HCN) molecules from the pyrazine portion, a signature fragmentation for quinoxaline derivatives. lookchem.commcmaster.ca

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 188 | [C₁₁H₁₂N₂O]⁺• | Molecular Ion [M]⁺• |

| 170 | [C₁₁H₁₀N₂]⁺• | Loss of H₂O |

| 157 | [C₁₀H₉N₂]⁺ | Loss of •CH₂OH |

| 145 | [C₉H₉N₂]⁺ | Loss of C₃H₇O• (propanol side chain) |

| 130 | [C₈H₆N₂]⁺• | Quinoxaline radical cation |

| 103 | [C₇H₅N]⁺• | Loss of HCN from quinoxaline fragment |

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Photophysical Property Evaluation

The photophysical properties of this compound can be evaluated using UV-Visible (UV/Vis) absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions within the molecule. biocompare.com

The UV/Vis absorption spectrum of quinoxaline derivatives in a solvent like chloroform (B151607) or methanol (B129727) typically exhibits multiple absorption bands. researchgate.net High-energy absorption peaks in the 250–300 nm region are generally attributed to π–π* transitions within the aromatic system. scholaris.ca A lower energy, long-wavelength absorption band, often observed between 350–400 nm, is characteristic of the n–π* electronic transition involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring. scholaris.ca The presence of the alkyl-alcohol substituent on the benzene ring is expected to have a minor influence, possibly causing a slight bathochromic (red) shift compared to unsubstituted quinoxaline.

Many quinoxaline derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit emission upon excitation at an appropriate wavelength. mdpi.comresearchgate.net The fluorescence emission spectrum would appear at a longer wavelength than the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield and lifetime are important parameters that could be measured to fully characterize its emissive properties, which can be sensitive to solvent polarity. researchgate.net

Table 4: Predicted Photophysical Properties for this compound

| Property | Predicted Spectral Range | Associated Transition |

|---|---|---|

| UV/Vis Absorption (λ_abs) | ~250-300 nm and ~350-400 nm | π–π* and n–π* |

| Fluorescence Emission (λ_em) | > 400 nm | Emission from lowest excited singlet state |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Mechanistic Insights

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. bruker.comnih.gov While this compound is a stable, closed-shell molecule and thus EPR-silent, the technique is invaluable for studying radical intermediates that can be generated from it, for example, through photo-excitation or electrochemical reduction. researchgate.netabechem.com

Upon one-electron reduction, this compound would form a radical anion. In this species, the unpaired electron would be delocalized across the π-conjugated system of the quinoxaline ring. abechem.com The resulting EPR spectrum would provide a detailed map of the unpaired electron's distribution (spin density). The spectrum would be characterized by hyperfine coupling, which is the interaction of the unpaired electron with magnetic nuclei, primarily the two ¹⁴N atoms (I=1) of the pyrazine ring and the various protons on the aromatic framework. researchgate.net The analysis of these coupling constants would confirm that the radical character is concentrated on the heterocyclic ring system, providing critical mechanistic insight into its redox behavior. researchgate.netabechem.com Such studies are crucial for understanding potential reaction mechanisms where single-electron transfer processes are involved.

Computational Chemistry and Theoretical Investigations of 3 Quinoxalin 6 Yl Propan 1 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone for the computational study of quinoxaline (B1680401) derivatives, enabling accurate predictions of their molecular and electronic properties. jmaterenvironsci.comnih.gov Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are frequently employed to perform geometric optimizations and subsequent electronic structure analyses. jmaterenvironsci.comjmaterenvironsci.comnih.gov These calculations yield the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy conformation on the potential energy surface. unlp.edu.ar This optimized structure is the foundation for calculating a host of other molecular properties. unlp.edu.ar

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of quinoxaline derivatives. scholarsresearchlibrary.com The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. scholarsresearchlibrary.commdpi.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

For many quinoxaline derivatives, DFT calculations show that the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoxaline ring system and any donor substituents, while the LUMO is distributed across the electron-deficient pyrazine (B50134) part of the quinoxaline core. mdpi.comresearchgate.netrsc.org This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property crucial for applications in organic electronics. frontiersin.orgfrontiersin.org

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution. nih.gov These maps identify the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, highlighting potential sites for intermolecular interactions. nih.govsciensage.info

Table 1: Representative DFT-Calculated Electronic Properties of Quinoxaline Derivatives

| Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 1-ethyl-3-methylquinoxalin-2(1H)-one | -6.219 | -1.378 | 4.841 | jmaterenvironsci.com |

| 1-benzyl-3-methylquinoxalin-2(1H)-one | -6.315 | -1.613 | 4.702 | jmaterenvironsci.com |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one | -4.842 | -1.778 | 3.064 | mdpi.com |

| 1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one | -5.092 | -1.218 | 3.874 | mdpi.com |

| 3-methyl-2-phenyl quinoxaline | -5.845 | -1.705 | 4.140 | scholarsresearchlibrary.com |

| 2,3-diphenyl quinoxaline | -6.012 | -1.905 | 4.107 | scholarsresearchlibrary.com |

This table presents a selection of data from various sources to illustrate typical values and should not be interpreted as a direct comparison under identical computational conditions.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can be compared with experimental data for structure validation. unlp.edu.ar Time-Dependent DFT (TD-DFT) is particularly effective for simulating UV-Visible absorption spectra by calculating vertical excitation energies and oscillator strengths. sciensage.infowu.ac.thbjp-bg.com This allows for the assignment of electronic transitions, such as n→π* or π→π*, observed in experimental spectra. sciensage.info Furthermore, the calculation of harmonic vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra, while predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental values. unlp.edu.arniscpr.res.in

For flexible molecules like 3-(quinoxalin-6-yl)propan-1-ol, which possesses a rotatable propanol (B110389) side chain, DFT can be used to explore conformational preferences. By calculating the relative energies of different conformers (rotational isomers), the most stable, lowest-energy conformation can be identified. unlp.edu.ar This analysis is crucial as the molecular conformation can significantly influence its biological activity and physical properties.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. imist.ma MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and intermolecular interactions in a simulated environment, such as in a solvent or near a biological target. nih.govimist.ma

For quinoxaline derivatives, MD simulations are used to understand how the molecule behaves in solution, revealing the accessible conformations and the flexibility of its constituent parts, such as side chains. rsc.orgrsc.org These simulations can map the conformational energy landscape, identifying various low-energy states and the barriers between them. imist.ma

MD is also extensively used to study the interactions between a quinoxaline derivative and another molecule, for instance, its binding to a protein's active site or its adsorption onto a surface. imist.marsc.org By simulating the complex for a sufficient duration (nanoseconds to microseconds), one can analyze the stability of the binding pose, identify key intermolecular interactions like hydrogen bonds and π-π stacking, and calculate binding free energies, providing insights into the strength of the interaction. nih.govresearchgate.netnih.gov

Theoretical Mechanistic Elucidations and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For reactions involving quinoxaline derivatives, such as their synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. researchgate.net

This involves locating and characterizing the structures and energies of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. niscpr.res.in A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. niscpr.res.in The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor determining the reaction rate. niscpr.res.in

For example, theoretical studies have been used to investigate the regioselectivity in Diels-Alder reactions of quinoxaline quinones by calculating the energy barriers for different possible pathways. niscpr.res.in Similarly, computational modeling helps to support proposed mechanisms for the synthesis of the quinoxaline ring itself, such as the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, by modeling the key steps of nucleophilic attack and dehydration. researchgate.netchemistryjournal.in

Quantitative Structure-Activity Relationship (QSAR) and Reactivity Prediction via Computational Indices

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of quinoxaline derivatives, QSAR studies aim to develop predictive models for activities such as anticancer, antimicrobial, or enzyme inhibition. scholarsresearchlibrary.comnih.gov These models rely on molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules. nih.gov Many of these descriptors are derived from computational calculations. hanyang.ac.kr

Beyond QSAR, DFT calculations provide a set of global and local reactivity indices that can predict the chemical behavior of a molecule. scholarsresearchlibrary.com These indices are based on the conceptual framework of DFT and provide a quantitative measure of reactivity. researchgate.net

Table 2: Key Computational Reactivity Descriptors for Quinoxaline Derivatives

| Descriptor | Symbol | Significance | Source |

| Chemical Potential | μ | Represents the escaping tendency of electrons from an equilibrium system. | researchgate.net |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration. | jmaterenvironsci.comscholarsresearchlibrary.com |

| Global Softness | S | The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. | jmaterenvironsci.comscholarsresearchlibrary.com |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. | jmaterenvironsci.comscholarsresearchlibrary.com |

| Fraction of Electrons Transferred | ΔN | Predicts the number of electrons transferred from the inhibitor molecule to a metal surface. | mdpi.com |

| Fukui Functions | f(r) | A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. | scholarsresearchlibrary.commdpi.com |

These indices are widely used, for example, in the field of corrosion inhibition to explain why certain quinoxaline derivatives are effective at protecting metal surfaces. jmaterenvironsci.comjmaterenvironsci.commdpi.com A high EHOMO, low hardness, and appropriate ΔN value are often correlated with better performance. scholarsresearchlibrary.commdpi.com Local reactivity descriptors like Fukui functions pinpoint specific atoms or regions within the quinoxaline derivative that are most likely to participate in chemical interactions. scholarsresearchlibrary.commdpi.com

Applications of 3 Quinoxalin 6 Yl Propan 1 Ol in Chemical Science and Advanced Materials Research

As a Versatile Building Block in Complex Organic Synthesis

The quinoxaline (B1680401) scaffold is a cornerstone in the synthesis of more complex molecular architectures. The functional groups of 3-(quinoxalin-6-yl)propan-1-ol, namely the quinoxaline ring and the propanol (B110389) side chain, offer reactive sites for a variety of chemical transformations.

Precursor for the Construction of Fused Heterocyclic Systems

The quinoxaline moiety within this compound serves as a foundational unit for creating larger, fused heterocyclic systems. These systems are of significant interest due to their diverse biological activities and material properties.

Pyrroloquinoxalines: These compounds are synthesized by creating a pyrrole (B145914) ring fused to the quinoxaline core. Various synthetic strategies have been developed to achieve this, often involving the reaction of 1-(2-aminophenyl)pyrroles with different reagents. tandfonline.comsci-hub.sersc.org For instance, methods include iron-catalyzed reactions with cyclic ethers, Pictet-Spengler type cyclizations, and metal-free catalytic approaches. rsc.orgresearchgate.net The resulting pyrroloquinoxaline derivatives have been investigated for their potential as kinase inhibitors. tandfonline.comsci-hub.se

Indoloquinoxalines: Similar to pyrroloquinoxalines, indoloquinoxalines feature an indole (B1671886) ring fused to the quinoxaline structure. Their synthesis can be achieved through methods like the condensation of o-phenylenediamine (B120857) with isatin (B1672199) derivatives or oxidative aromatization strategies. ijarsct.co.inthieme-connect.deimist.maijcce.ac.ir These compounds are explored for various applications, including as components in organic dyes for solar cells. imist.ma

The synthesis of these fused systems often involves multi-step processes and a variety of catalytic systems, highlighting the versatility of quinoxaline derivatives as synthons. tandfonline.comsci-hub.seresearchgate.net

Role in the Synthesis of Macrocyclic and Polymeric Structures Containing Quinoxaline Units

The reactivity of the quinoxaline core and its side chains allows for their incorporation into large, complex molecules like macrocycles and polymers.

Macrocyclic Structures: Quinoxaline-containing macrocycles are of interest for their potential in molecular recognition and as chemosensors. researchgate.netresearchgate.net The synthesis of these structures can involve the self-assembly of ligands or Pd-catalyzed amination reactions. researchgate.netresearchgate.net These macrocycles can form host-guest complexes and have been investigated for their ability to selectively detect metal ions like mercury. researchgate.net

Polymeric Structures: Quinoxaline units can be integrated into the main chain or as pendant groups in polymers, influencing their thermal, oxidative, and electronic properties. acs.orggoogle.com These polymers have applications in electronic and optoelectronic materials. acs.orggoogle.com Donor-acceptor copolymers containing quinoxaline have been synthesized and studied for their charge transport properties. rsc.orgrsc.org

Development of Functional Materials and Components

The distinct electronic properties of the quinoxaline ring system make it a valuable component in the design of functional organic materials. beilstein-journals.orgresearchgate.net

Incorporation into Organic Optoelectronic Devices

Quinoxaline derivatives are increasingly utilized in the fabrication of organic optoelectronic devices due to their favorable electron-accepting and transport characteristics.

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the quinoxaline core makes it a suitable component for electron transport layers (ETLs) and emissive layers in OLEDs. nih.govaip.orgfrontiersin.orgambeed.com Poly(p-phenylenevinylene) (PPV) derivatives containing quinoxaline moieties have been explored as both emissive and electron transport materials, with some devices exhibiting greenish-yellow electroluminescence. acs.org Quinoxaline derivatives are also investigated as thermally activated delayed fluorescence (TADF) emitters. nih.gov

Organic Solar Cells (OSCs): In the realm of organic photovoltaics, quinoxaline-based materials are employed as non-fullerene acceptors and as components in donor-acceptor polymers. researchgate.netnih.govrsc.org The tunability of the quinoxaline structure allows for the optimization of energy levels and absorption spectra, which is crucial for efficient solar energy conversion. researchgate.net For instance, quinoxaline-based hole-transporting materials have led to perovskite solar cells with high power conversion efficiencies. rsc.org

Table 1: Performance of Quinoxaline-Based Organic Solar Cells

| Donor Polymer | Quinoxaline-based Acceptor | Power Conversion Efficiency (PCE) |

|---|---|---|

| PBDB-T | Qx7 | 5.07% |

| PBDB-T | Qx8 | 1.62% |

| Not Specified | AQx-1 | 13.31% |

This table presents selected research findings on the efficiency of organic solar cells incorporating different quinoxaline-based acceptor materials. beilstein-journals.orgrsc.org

Exploration as Organic Semiconductors and Electron-Transporting Materials

The inherent electron-deficient character of the quinoxaline ring system makes its derivatives promising candidates for n-type organic semiconductors and electron-transporting materials. nih.govingentaconnect.comresearchgate.netscispace.com

Researchers have synthesized and characterized various quinoxaline derivatives for their performance in organic thin-film transistors (OTFTs). ingentaconnect.comresearchgate.net For example, thin films of certain 2,3,5,8-substituted quinoxaline derivatives have demonstrated p-channel characteristics with notable hole mobilities and high current on/off ratios. ingentaconnect.comresearchgate.net Copolymers based on quinoxaline have also been investigated, showing that both the main-chain and side-chain structures significantly influence their charge transport capabilities. rsc.org The development of these materials is crucial for advancing the field of organic electronics. beilstein-journals.org

Table 2: Properties of a Quinoxaline-based Polymer (PQ1) in an OFET

| Property | Value |

|---|---|

| Semiconductor Behavior | p-type |

| Hole Mobility | up to 0.12 cm² V⁻¹ s⁻¹ |

This table highlights the performance characteristics of a specific quinoxaline-based polymer (PQ1) when used as the semiconductor layer in an Organic Field-Effect Transistor (OFET). frontiersin.org

Application as Fluorescent Probes and Chemical Sensors

The responsive nature of the quinoxaline chromophore to its chemical environment has led to its use in the development of fluorescent probes and chemosensors. researchgate.netnih.govmdpi.com

Quinoxaline-based sensors are designed to detect a variety of analytes, including metal cations and changes in pH. researchgate.netmdpi.com The sensing mechanism often relies on changes in the fluorescence or color of the quinoxaline derivative upon interaction with the target analyte. researchgate.net For instance, a quinoxaline-based chemosensor has been developed for the selective detection of mercury ions (Hg²⁺) with a low detection limit. nih.gov Another study demonstrated a water-soluble quinoxaline derivative capable of acting as a dual colorimetric and fluorescent pH sensor in acidic aqueous media. mdpi.com Furthermore, quinoxaline-based probes are being developed for the highly selective and sensitive detection of specific amino acids, such as cysteine, with applications in bioimaging. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrroloquinoxalines |

| Indoloquinoxalines |

| Poly(p-phenylenevinylene) |

| Poly(phenyl quinoxaline) |

| Spiro-OMeTAD |

| Benzopyrazines |

| Isatin |

| o-phenylenediamine |

| 1-(2-aminophenyl)pyrroles |

| Mercury |

| Cysteine |

| Qx7 |

| Qx8 |

| AQx-1 |

| AQx-2 |

Role in Supramolecular Chemistry and Investigation of Non-Covalent Interactions for Material Assembly

The unique structural features of this compound dictate its significant role in the realm of supramolecular chemistry. The interplay between the aromatic quinoxaline system and the aliphatic alcohol side chain facilitates a range of non-covalent interactions, which are fundamental to the self-assembly of molecules into well-defined materials. acs.orgresearchgate.netresearchgate.net The study of these interactions in derivatives of this compound provides critical insights into the principles of crystal engineering and the design of functional materials. acs.orgacs.org

The quinoxaline moiety, a fused heterocycle of benzene (B151609) and pyrazine (B50134) rings, is inherently electron-deficient, promoting stabilizing π-π stacking interactions with other aromatic systems. nih.govrsc.org These interactions are crucial for the formation of columnar or layered structures in the solid state. researchgate.netnih.gov The nitrogen atoms within the pyrazine ring can also act as hydrogen bond acceptors, further directing the assembly process. researchgate.net

Simultaneously, the 3-(propan-1-ol) side chain introduces a powerful hydrogen bonding motif through its terminal hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust and directional intermolecular connections. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net The flexibility of the three-carbon chain allows for conformational adjustments that can accommodate various packing arrangements, influencing the final topology of the supramolecular assembly.

Research on closely related quinoxaline derivatives has demonstrated the power of these combined interactions. For instance, studies on other functionalized quinoxalines have revealed the formation of intricate hydrogen-bonded networks and π-stacked arrays. rsc.orgencyclopedia.pub The precise nature of the substituents has been shown to tune the resulting supramolecular architecture, leading to different material properties. acs.orgacs.org While specific crystallographic data for this compound is not available in the retrieved search results, the principles derived from analogous structures underscore its potential for forming complex and ordered materials. The balance between the π-π stacking of the quinoxaline cores and the hydrogen bonding of the propanol arms is the key determinant of its self-assembly behavior.

Table of Non-Covalent Interactions in Quinoxaline-based Assemblies

| Interaction Type | Participating Moieties | Typical Role in Assembly |

| π-π Stacking | Quinoxaline Rings | Formation of columnar or layered structures. rsc.orgresearchgate.netnih.gov |

| Hydrogen Bonding | Propan-1-ol (-OH) group, Quinoxaline N atoms | Directional linking of molecules into chains, sheets, or 3D networks. researchgate.net |

| C-H···π Interactions | Aliphatic C-H bonds and Quinoxaline π-system | Stabilization of crystal packing. encyclopedia.pub |

| van der Waals Forces | Entire Molecule | Overall packing efficiency and stabilization. acs.org |

This table is generated based on established principles of supramolecular chemistry and findings for related quinoxaline derivatives.

The investigation of how these non-covalent forces collectively govern the self-assembly of this compound is crucial for harnessing its potential in materials science. By understanding and controlling these weak interactions, researchers can aim to design novel materials with tailored optical, electronic, or mechanical properties.

Future Research Directions and Emerging Opportunities in 3 Quinoxalin 6 Yl Propan 1 Ol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that can sometimes require harsh reaction conditions, toxic catalysts, or produce significant waste. nih.govnih.gov The future synthesis of 3-(Quinoxalin-6-yl)propan-1-ol and its derivatives would benefit immensely from the adoption of green and sustainable chemistry principles. tandfonline.comnih.gov

Future research should focus on adapting these sustainable strategies for the specific synthesis of this compound. This involves designing starting materials that can participate in these green catalytic cycles to construct the quinoxaline (B1680401) core with the propanol (B110389) side chain already in place or in a form that is easily converted. The goal is to develop scalable, cost-effective, and environmentally benign synthetic routes that avoid hazardous solvents and reagents. nih.govripublication.com

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Routes for Quinoxaline Derivatives

| Feature | Traditional Synthesis (e.g., Condensation) | Emerging Sustainable Synthesis |

|---|---|---|

| Catalyst | Strong acids, transition metals | L-arabinose, β-cyclodextrin, Manganese(I) complexes tandfonline.commdpi.comacs.org |

| Solvent | Often organic solvents (e.g., DMF, Acetonitrile) ripublication.com | Water, ethanol (B145695), solvent-free conditions nih.govmdpi.com |

| Byproducts | Stoichiometric waste | Often limited to water nih.govacs.org |

| Conditions | High temperatures, long reaction times nih.gov | Room temperature or mild heating, shorter reaction times mdpi.comripublication.com |

| Sustainability | Low atom economy, potential environmental impact | High atom economy, reduced carbon footprint, catalyst recyclability tandfonline.commdpi.com |

Development of Highly Selective and Efficient Functionalization Strategies

Beyond its initial synthesis, the value of this compound as a molecular building block is determined by the ability to selectively modify its structure. Future research must focus on developing a toolbox of functionalization strategies that can target different positions on the molecule with high precision.

A key area of opportunity lies in the direct C–H functionalization of the quinoxaline ring. thieme-connect.comcitedrive.com This modern synthetic approach avoids the need for pre-functionalized substrates, offering a more direct and atom-economical route to molecular complexity. thieme-connect.com Research should explore methods to selectively introduce various functional groups (e.g., aryl, alkyl, cyano) onto the benzene (B151609) or pyrazine (B50134) portions of the quinoxaline core, which could significantly alter the electronic properties of the molecule. researchgate.netacs.org

Simultaneously, the propanol side chain offers a distinct site for chemical modification. The terminal hydroxyl group is a versatile handle for a wide range of transformations, including esterification, etherification, and conversion to amines or other functional groups. These modifications can be used to tune physical properties like solubility or to provide a reactive site for polymerization or surface grafting. mdpi.com The development of orthogonal strategies that allow for the independent functionalization of the quinoxaline core and the side chain is a critical goal for creating a diverse library of derivatives from a single precursor.

Table 2: Potential Strategies for Selective Functionalization of this compound

| Molecular Site | Potential Reaction Type | Target Functional Group | Desired Outcome |

|---|---|---|---|

| Quinoxaline Core | Direct C-H Arylation/Alkylation researchgate.net | Phenyl, Methyl, etc. | Tune electronic properties, steric bulk |

| Quinoxaline Core | Halogenation | Bromo, Chloro scirp.org | Introduce reactive handle for cross-coupling |

| Propanol Chain (OH) | Esterification / Amidation | Esters, Amides | Improve solubility, add linking points mdpi.com |

| Propanol Chain (OH) | Conversion to Azide/Alkyne | -N₃, -C≡CH | Enable "click" chemistry for material integration |

Integration into Hybrid Material Systems with Tunable Properties

Quinoxaline derivatives are recognized for their attractive electronic properties, making them excellent candidates for use in organic electronics. d-nb.infoqmul.ac.uk Their electron-accepting nature, structural versatility, and high thermal stability have led to their use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. d-nb.inforsc.orgbilkent.edu.tr A major emerging opportunity for this compound is its use as a functional building block in advanced hybrid materials.

The unique structure of this compound, featuring an electronically active quinoxaline core and a reactive hydroxyl group, makes it an ideal monomer or additive for creating functional polymers and metal-organic frameworks (MOFs). The quinoxaline unit can impart desirable electron-transporting capabilities, while the propanol side chain can be used to covalently link the molecule into a larger system. rsc.orgbilkent.edu.tr This integration could lead to hybrid materials with precisely tunable properties. For example, incorporating this molecule into a polymer backbone could enhance the material's electron affinity and solubility, properties that are crucial for high-performance organic electronics. bilkent.edu.tr

Future work should explore the polymerization of functionalized this compound derivatives and their coordination with metal centers to form novel MOFs. The resulting materials could be investigated for applications in gas storage, catalysis, or as active layers in optoelectronic devices where the tunable bandgap and charge transport properties of the quinoxaline unit can be exploited. qmul.ac.ukrsc.org

Table 3: Potential Applications of this compound in Hybrid Materials

| Material Type | Role of this compound | Potential Application | Tunable Property |

|---|---|---|---|

| Functional Polymers | Monomer or Pendant Group | Electron Transport Layers in OLEDs/OSCs d-nb.info | Electron Mobility, LUMO Level qmul.ac.uk |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas Separation, Sensing | Pore Size, Host-Guest Interactions |

| Dye-Sensitized Solar Cells (DSSCs) | Component of Sensitizer Dye | Light Harvesting qmul.ac.uk | Absorption Spectrum, Charge Transfer d-nb.info |

| Quantum Dot LEDs (QLEDs) | Hole-Transport Layer Component | High-Efficiency Displays rsc.orgbilkent.edu.tr | Bandgap, Film Morphology rsc.org |

Advanced Computational Modeling for Rational Design and Property Prediction

As the complexity of molecular targets increases, computational chemistry has become an indispensable tool for accelerating the design and discovery process. d-nb.info For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), offers a pathway for the rational design of new derivatives with tailored properties, saving significant experimental time and resources. wu.ac.thresearchgate.net

DFT and time-dependent DFT (TD-DFT) calculations can accurately predict key molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining a molecule's electronic and optical behavior. wu.ac.thnih.gov By modeling various functionalized versions of this compound, researchers can screen for candidates with optimal energy levels for specific applications, such as efficient electron injection in solar cells or desired emission colors in OLEDs. d-nb.infobohrium.com

Future research should employ these computational tools to build a comprehensive in silico library of this compound derivatives. rsc.org This would involve systematically altering the functional groups on both the quinoxaline core and the propanol chain and calculating the resulting impact on their electronic, optical, and even mechanical properties. d-nb.info This predictive approach allows for a more focused and efficient synthetic effort, prioritizing molecules that are computationally predicted to have the highest performance for a given application. researchgate.netscispace.com

Table 4: Properties of Quinoxaline Derivatives Predictable via Computational Modeling

| Property Category | Specific Parameter | Relevance/Application | Computational Method |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy Levels wu.ac.th | Charge injection/transport, Redox potential | DFT researchgate.net |

| Electronic | Energy Gap (ΔEg) nih.gov | Material conductivity, Color tuning | DFT |

| Optical | Absorption/Emission Spectra d-nb.info | Color, Light-harvesting efficiency (LHE) wu.ac.th | TD-DFT nih.gov |

| Photovoltaic | Open-Circuit Voltage (Voc) bohrium.com | Solar cell efficiency | DFT/PCM wu.ac.thnih.gov |

| Structural | Molecular Geometry, Dipole Moment | Molecular packing, Solubility | DFT |

Q & A

Q. What strategies validate the compound's role in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., HDACs) using fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd).

- Mutagenesis Studies : Identify critical residues in enzyme active sites .

Notes

- Safety : Adhere to institutional guidelines for hazardous compound handling.

- Experimental Replication : Document all conditions (pH, temperature, solvent ratios) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.